molecular formula C18H12ClF2NO2S B10959842 [3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-yl](2,3-dihydro-1H-indol-1-yl)methanone

[3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-yl](2,3-dihydro-1H-indol-1-yl)methanone

Cat. No.: B10959842
M. Wt: 379.8 g/mol
InChI Key: DZYLFOCVOJBHBO-UHFFFAOYSA-N
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Description

3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-ylmethanone is a complex organic compound that features both benzothiophene and indole moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of the chloro and difluoromethoxy substituents. The indole moiety is then synthesized separately and coupled with the benzothiophene derivative under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions can be performed on the carbonyl group present in the methanone linkage.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene and indole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

In biological research, it is studied for its potential interactions with various biological targets, including enzymes and receptors.

Medicine

The compound’s structural features make it a candidate for drug development, particularly in the areas of anti-inflammatory, antiviral, and anticancer therapies.

Industry

In the industrial sector, it may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety.

    Benzothiophene Derivatives: Compounds such as raloxifene and zileuton contain the benzothiophene core.

Uniqueness

What sets 3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-ylmethanone apart is the combination of the benzothiophene and indole moieties, along with the specific substituents (chloro and difluoromethoxy groups). This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C18H12ClF2NO2S

Molecular Weight

379.8 g/mol

IUPAC Name

[3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-yl]-(2,3-dihydroindol-1-yl)methanone

InChI

InChI=1S/C18H12ClF2NO2S/c19-15-14-12(24-18(20)21)6-3-7-13(14)25-16(15)17(23)22-9-8-10-4-1-2-5-11(10)22/h1-7,18H,8-9H2

InChI Key

DZYLFOCVOJBHBO-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=C(C4=C(C=CC=C4S3)OC(F)F)Cl

Origin of Product

United States

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